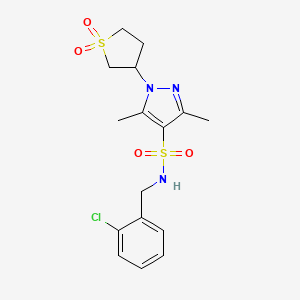![molecular formula C9H8ClF3N2O B2878342 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone O-methyloxime CAS No. 866132-22-1](/img/structure/B2878342.png)
1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone O-methyloxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone O-methyloxime (CETPMO) is an organic compound with a wide range of applications in scientific research. CETPMO is a highly reactive and versatile compound that can be used in multiple different ways in the lab. It has been used to synthesize a variety of compounds, as well as to study the properties and behavior of molecules. CETPMO is also used to study the mechanism of action of drugs, as well as to study biochemical and physiological effects.
Applications De Recherche Scientifique
Conformational Analysis
- Conformation of Tetrahydropyridinyl Oxime Cognition Activators : A study analyzed the conformational features of tetrahydropyridinyl oxime cognition activators, which include a compound structurally similar to 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone O-methyloxime. X-ray diffraction and quantum mechanical methods indicated the presence of “anti-syn” isomerism in these compounds, with significant implications for their conformational energetics and potential pharmacological activities (Bandoli et al., 1991).
Synthesis and Characterization
- Process Development of Voriconazole : The synthesis process of voriconazole, an antifungal agent, involves a step that is closely related to the synthesis of this compound. This research highlights the importance of stereochemistry in the synthesis process and demonstrates the complexity of synthesizing such compounds (Butters et al., 2001).
Applications in Catalysis and Synthesis
- Synthesis and Characterization of Iron and Cobalt Dichloride Complexes : Research on the synthesis of 1-(6-(quinoxalin-2-yl)pyridin-2-yl)ethanone, a compound similar to this compound, has led to the development of new NNN tridentate ligands. These have potential applications in catalysis, particularly in reactions involving ethylene (Sun et al., 2007).
Antifungal Activity
- Design and Synthesis of 1,2,4-Triazole Derivatives : A series of novel 1,2,4-triazole derivatives, containing a moiety structurally similar to this compound, were synthesized and evaluated for their antifungal activities. These compounds exhibited moderate to high fungicidal activities, indicating the potential for developing new classes of antifungal agents (Bai et al., 2020).
Photoreceptor and Electron Flow Studies
- Photoreceptors and Respiratory Electron Flow Involvement : Research on nonchlorophyllous soybean cells exposed to certain pyridine derivatives showed that these compounds induce light-dependent polyunsaturated fatty acid peroxidation. This suggests potential applications in studying photoreceptor mechanisms and respiratory electron flow in plants (Matringe & Scalla, 1987).
Mécanisme D'action
Target of Action
The primary target of this compound, also known as Fluopicolide, is the oomycetes . Oomycetes are a group of filamentous, fungus-like microorganisms, some of which are responsible for serious plant diseases. The compound is used in agriculture to control diseases caused by these organisms, such as late blight of potato .
Mode of Action
It is thought to act by affectingspectrin-like proteins in the cytoskeleton of oomycetes .
Biochemical Pathways
Fluopicolide affects the motility of zoospores, the germination of cysts, the growth of the mycelium, and sporulation . These effects disrupt the life cycle of the oomycetes, preventing them from spreading and causing disease.
Result of Action
The result of Fluopicolide’s action is the inhibition of the growth and spread of oomycetes. This leads to a reduction in the incidence of diseases caused by these organisms, such as late blight of potato .
Propriétés
IUPAC Name |
(E)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methoxyethanimine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF3N2O/c1-5(15-16-2)8-7(10)3-6(4-14-8)9(11,12)13/h3-4H,1-2H3/b15-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXOGICGBGQKLRR-PJQLUOCWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC)C1=C(C=C(C=N1)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\OC)/C1=C(C=C(C=N1)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-chlorophenoxy)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2878259.png)
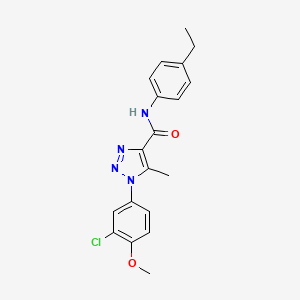
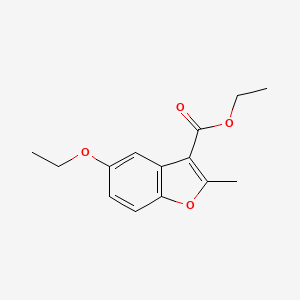
![2-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2878265.png)
![5-((4-(Trifluoromethoxy)phenyl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2878266.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-propoxybenzenesulfonamide](/img/structure/B2878267.png)
![N-(2-(pyridin-4-yl)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2878268.png)
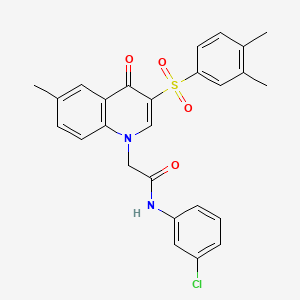
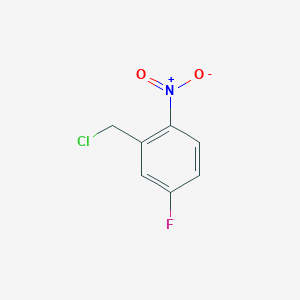
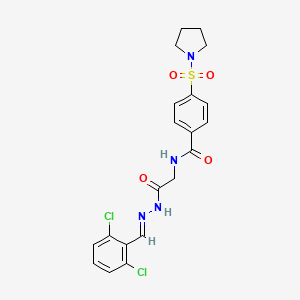
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2878276.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(1H-benzo[d][1,2,3]triazol-1-yl)acetamide](/img/structure/B2878278.png)
